4-Ethylamino-3-nitroaniline
Description
4-Ethylamino-3-nitroaniline (systematic name: 3-nitro-4-(ethylamino)aniline) is an aromatic amine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol. Structurally, it features a nitro (-NO₂) group at the 3-position and an ethylamino (-NH-C₂H₅) group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and specialized organic molecules due to its electron-withdrawing nitro group and nucleophilic ethylamino substituent . While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous nitroaniline derivatives documented in industrial and academic sources.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-N-ethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2,9H2,1H3 |
InChI Key |
AQTQCRXDZYMLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points: The presence of chloro or methyl groups increases molecular symmetry and intermolecular forces, leading to higher melting points (e.g., 99–101°C for 4-chloro-3-nitroaniline) compared to unsubstituted 3-nitroaniline (114–116°C). Ethylamino derivatives likely exhibit lower melting points due to reduced crystallinity from the flexible ethyl group .
- Solubility: Ethylamino and hydroxyethylamino groups enhance solubility in polar solvents (e.g., ethanol, DMF) due to hydrogen bonding, whereas chloro and nitro groups reduce aqueous solubility .
- Reactivity: The ethylamino group acts as a nucleophilic site for further functionalization (e.g., acylation, alkylation), while the nitro group facilitates electrophilic substitution reactions. Chloro-substituted analogs are more resistant to hydrolysis compared to amino derivatives .
Research Findings
Stability and Degradation
- Nitroanilines with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit greater thermal stability but are prone to photodegradation. Ethylamino derivatives may degrade under acidic conditions via hydrolysis .
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